Tyrosyl-glycyl-phenylalanyl-glycyl-glycine, also known as Historphin or OGP(10-14), is a naturally occurring pentapeptide. It is found as the C-terminal fragment of both Osteogenic Growth Peptide (OGP) and histone H4. [, , , , , ] Historphin exhibits a range of biological activities, notably in the fields of bone growth and hematopoiesis. [, , , ] It acts as a potent mitogen for osteoblastic and fibroblastic cells, stimulating their proliferation and differentiation. [, ] Additionally, Historphin demonstrates analgesic properties, acting on opioid receptors and exhibiting efficacy comparable to other opioid peptides like Leu-enkephalin and desmorphine. [, ]
Osteogenic Growth Peptide was first isolated from regenerating rat bone marrow by Bab et al. It is a 14-amino-acid peptide that corresponds to the C-terminal residues of histone H4. The specific sequence for OGP is ALKRQGRTLYGFGG, with OGP(10-14) representing the last five amino acids: TLYGF. This pentapeptide retains significant biological activity related to bone growth and regeneration .
OGP and its derivatives are classified as growth factors involved in bone metabolism. They play critical roles in osteoblast proliferation and differentiation, making them key players in bone regeneration processes .
The synthesis of Osteogenic Growth Peptide involves alternative translation from histone H4 mRNA. The translational initiation occurs at the 85th amino acid (AUG) of the histone H4 gene, resulting in a precursor peptide known as preOGP (amino acids 85-103). PreOGP is processed to yield OGP through the removal of its five amino-terminal residues .
For laboratory synthesis, methods such as solid-phase peptide synthesis (SPPS) are commonly employed. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides .
The molecular structure of Osteogenic Growth Peptide (10-14) consists of five amino acids: Threonine, Leucine, Tyrosine, Glycine, and Phenylalanine. The peptide's conformation is crucial for its biological activity, with studies indicating that specific structural features contribute to its binding affinity to receptors involved in osteogenesis .
Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy are often used to analyze the secondary structure and folding patterns of OGP(10-14), providing insights into how these characteristics influence its function .
Osteogenic Growth Peptide participates in various biochemical interactions that facilitate its role in bone metabolism. Notably, it binds to Osteogenic Growth Peptide Binding Protein (OGPBP), forming complexes that regulate its stability and availability in biological systems .
The interaction between OGP(10-14) and osteoblastic cells has been shown to stimulate cellular signaling pathways that promote proliferation and differentiation. This includes activation of mitogen-activated protein kinase pathways which are essential for osteoblastic activity .
The mechanism of action of Osteogenic Growth Peptide (10-14) involves binding to specific receptors on osteoblastic cells, leading to enhanced proliferation and differentiation into mature osteoblasts. This process is mediated by multiple signaling pathways, including the ERK1/2 pathway which activates downstream effectors crucial for bone formation .
Studies have demonstrated a biphasic dose-response relationship for OGP(10-14), where low concentrations stimulate osteoblast activity while higher concentrations may inhibit it. This nuanced response underscores the importance of precise dosing in therapeutic applications .
Osteogenic Growth Peptide (10-14) exhibits several notable physical and chemical properties:
These properties are critical for developing effective delivery systems for therapeutic applications in bone regeneration .
Osteogenic Growth Peptide (10-14) has significant potential in various scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3